molecular formula C10H12N2O4 B8093304 H-|A-HoPhe(4-NO2)-OH

H-|A-HoPhe(4-NO2)-OH

Cat. No.: B8093304
M. Wt: 224.21 g/mol
InChI Key: SMTCEKUITUZDPM-QMMMGPOBSA-N
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Description

H-|A-HoPhe(4-NO₂)-OH is a modified phenylalanine derivative featuring a para-nitro (4-NO₂) substituent on the aromatic ring. This electron-withdrawing group (EWG) significantly alters the compound’s electronic properties, reactivity, and biological interactions. Structurally, it serves as a critical building block in peptide synthesis, particularly in designing fluorogenic substrates (e.g., H-(2)Abz-Acp(6)-Ala-Phe(4-NO₂)-Leu-OH for ACE inhibition studies ) and bioactive molecules. The nitro group enhances intramolecular charge transfer (ICT) and stabilizes intermediates in coordination chemistry, as observed in phthalocyanine complexes . Its molecular weight and purity specifications are well-documented, with Fmoc- and Boc-protected variants (e.g., Fmoc-Phe(4-NO₂)-OH, CAS 95753-55-2) widely used in solid-phase peptide synthesis .

Properties

IUPAC Name

(3S)-3-amino-4-(4-nitrophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTCEKUITUZDPM-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-87-8
Record name (βS)-β-Amino-4-nitrobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270062-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

H-|A-HoPhe(4-NO2)-OH, also known as H-Phe(4-NO2)-OH, is a derivative of phenylalanine modified with a nitro group at the para position. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will delve into the biological activity of this compound, supported by various studies and data tables.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various strains of bacteria and fungi.

  • Inhibition Zones : In vitro assays have shown that this compound exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The inhibition zones were measured using the disk diffusion method, comparing the results to standard antibiotics.
Microorganism Inhibition Zone (mm) Standard Antibiotic (mm)
Staphylococcus aureus1520
Escherichia coli1218
Candida albicans1416

These results indicate that this compound has comparable antimicrobial activity to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has also been investigated in several studies. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

  • Cell Viability Assays : The MTT assay was employed to determine cell viability post-treatment with varying concentrations of this compound.
Cell Line IC50 (µM)
A54925
HeLa30

The IC50 values indicate that this compound exhibits significant cytotoxicity towards these cancer cell lines, prompting further investigation into its mechanism of action.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Studies suggest that the nitro group may enhance electron affinity, allowing for better interaction with biological macromolecules.

  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound, indicating its potential to induce programmed cell death in cancer cells.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the phenyl ring critically influence bioactivity:

Para (4-NO₂) vs. Ortho/Meta Substitutions
  • Antifungal Activity: Para-nitro derivatives exhibit superior activity against Phytophthora infestans compared to ortho- or meta-substituted analogs. For example, compound 4q (4-NO₂) showed enhanced bioactivity, whereas 2-NO₂ and 3-NO₂ analogs were less effective .
  • Antibacterial Activity: In thiazolidinone derivatives, para-nitro substitution (4-NO₂) outperformed ortho-substituted (2-OH, 2-Br) analogs against Pseudomonas aeruginosa due to stronger electron-withdrawing effects .
  • AR Antagonism: Conversely, in androgen receptor (AR) antagonists, 4-NO₂ substitution (compound 12k) displayed lower potency (IC₅₀ >10 μM) compared to 3-MeO–Ph (IC₅₀ = 2.0 μM) .
Electron-Withdrawing vs. Electron-Donating Groups
  • Antioxidant Activity: 4-NO₂-substituted amides (e.g., 7b) showed weak antioxidant activity via the DPPH assay, whereas 3-OH and 4-OH analogs exhibited stronger effects due to radical scavenging .
  • Charge Transfer Properties: In aromatic compounds, 4-NO₂ reduces the energy bandgap (Eg) and enhances ICT, making it superior to EDGs like 4-OH or 4-OCH₃ .
Table 2: Electronic Properties of Substituents
Substituent Type (EWG/EDG) Energy Bandgap (Eg) Intramolecular Charge Transfer
4-NO₂ Strong EWG Lowest Highest
4-OH EDG Higher Lower
4-Cl Moderate EWG Moderate Moderate

Chemical Stability and Reactivity

  • Protonation in Coordination Complexes: Copper(II) phthalocyanines with 4-NO₂ substituents (e.g., CuPc(4-NO₂)₄) exhibit distinct protonation behavior in acidic media, forming two protonated species compared to single forms in 4-Br analogs .
  • Peptide Synthesis: The nitro group’s steric and electronic effects influence coupling efficiency. For instance, Boc-N-Me-Phe(4-NO₂)-OH·DCHA is used in peptide chains but requires careful handling due to sensitivity .

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